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Introduction
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is

a promising therapeutic target for metabolic and inflammatory diseases.[1][2][3] Activated by

long-chain free fatty acids, GPR120 plays a crucial role in glucose homeostasis, insulin

sensitivity, and anti-inflammatory responses.[1][3] The development of potent and selective

GPR120 modulators is a key area of research in the pursuit of novel treatments for type 2

diabetes, obesity, and other related disorders.[2][4]

These application notes provide detailed protocols for three key in vitro assays essential for the

pharmacological characterization of GPR120 modulators: Calcium Mobilization, β-Arrestin

Recruitment, and GTPγS Binding. The protocols are presented with the well-characterized

GPR120 agonist TUG-891 as a representative modulator to guide researchers in their

experimental design.

GPR120 Signaling Pathway
GPR120 activation initiates a cascade of intracellular events. Primarily coupling to Gαq/11, it

stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and

diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.[3][5]

Additionally, GPR120 activation can lead to the recruitment of β-arrestin proteins, which
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mediate receptor desensitization and internalization, as well as initiating G protein-independent

signaling.[6]
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GPR120 Signaling Cascade

Data Presentation
The following table summarizes the in vitro pharmacological data for the GPR120 agonist TUG-

891. Emax values were not consistently reported in the reviewed literature.

Assay Cell Line Species Parameter
TUG-891
Value

Reference

Calcium

Mobilization

CHO cells

expressing

hGPR120

Human EC50 43.7 nM [2][7]

Calcium

Mobilization

HEK293 cells

expressing

hGPR120

Human EC50 43.6 nM [8]

β-Arrestin 2

Recruitment

HEK293T

cells
Human EC50 ~350 nM [3]

β-Arrestin 2

Recruitment
CHO-K1 cells Human pEC50 7.36 [4]
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Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR120

activation.

Seed GPR120-expressing cells
in 96-well plates

Incubate for 18-24 hours

Load cells with a
calcium-sensitive dye (e.g., Fluo-4 AM)

Incubate for 45-60 minutes at 37°C

Measure baseline fluorescence Prepare serial dilutions of
GPR120 modulator

Add modulator and
measure fluorescence change

Data Analysis:
Calculate EC50

Click to download full resolution via product page

Calcium Mobilization Assay Workflow

Materials:
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GPR120-expressing cells (e.g., CHO or HEK293)

Black, clear-bottom 96-well plates

Cell culture medium

GPR120 modulator (e.g., TUG-891)

DMSO

Fluo-4 AM

Pluronic F-127

Assay Buffer (e.g., HBSS with 20 mM HEPES)

Fluorescence microplate reader with automated injection

Protocol:

Cell Plating:

Seed GPR120-expressing cells into black, clear-bottom 96-well plates at a density of

40,000-50,000 cells per well in 100 µL of culture medium.

Incubate the plates for 18-24 hours at 37°C and 5% CO2 to allow for cell attachment.

Reagent Preparation:

Modulator Stock Solution (10 mM): Dissolve the GPR120 modulator in DMSO.

Fluo-4 AM Loading Solution (2X): Prepare a 1 mM stock solution of Fluo-4 AM in

anhydrous DMSO. Prepare a 20% (w/v) solution of Pluronic F-127 in DMSO. For 10 mL of

2X loading solution, add 20 µL of 1 mM Fluo-4 AM and 10 µL of 20% Pluronic F-127 to 10

mL of Assay Buffer.

Dye Loading:
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Add an equal volume of the 2X Fluo-4 AM loading solution to each well of the cell plate

(100 µL for a 96-well plate).

Incubate the plate at 37°C for 45-60 minutes, followed by incubation at room temperature

for 15-30 minutes in the dark.

Compound Plate Preparation:

Prepare a serial dilution of the GPR120 modulator in Assay Buffer in a separate 96-well

plate to achieve the desired final concentrations after addition to the cell plate.

Fluorescence Measurement:

Set the fluorescence microplate reader to excite at ~490 nm and measure emission at

~525 nm.

Record a stable baseline fluorescence for 10-20 seconds.

Program the instrument to automatically add the GPR120 modulator from the compound

plate to the cell plate.

Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak

response.

Data Analysis:

Determine the change in fluorescence (ΔF) by subtracting the baseline fluorescence from

the peak fluorescence.

Plot the ΔF against the logarithm of the modulator concentration.

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

β-Arrestin Recruitment Assay
This assay measures the interaction between GPR120 and β-arrestin upon modulator binding.

A common method is the PathHunter® β-Arrestin assay.
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Seed PathHunter® GPR120 cells
in 96-well plates

Incubate for 18-24 hours

Prepare serial dilutions of
GPR120 modulator

Add modulator to cells

Incubate for 90 minutes at 37°C

Add detection reagents

Incubate for 60 minutes
at room temperature

Measure chemiluminescence

Data Analysis:
Calculate EC50
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β-Arrestin Recruitment Assay Workflow
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Materials:

PathHunter® eXpress GPR120 CHO-K1 β-Arrestin GPCR Assay kit (or similar)

White, solid-bottom 96-well plates

Cell culture medium

GPR120 modulator

DMSO

Chemiluminescent plate reader

Protocol:

Cell Plating:

Plate the PathHunter® GPR120 cells in a white, solid-bottom 96-well plate according to

the manufacturer's instructions.

Incubate for 18-24 hours at 37°C and 5% CO2.

Compound Preparation:

Prepare a serial dilution of the GPR120 modulator in the appropriate assay buffer.

Modulator Treatment:

Add the diluted modulator to the corresponding wells of the cell plate.

Incubate for 90 minutes at 37°C.

Detection:

Prepare the detection reagent mixture as per the kit protocol.

Add the detection reagent to each well.
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Incubate for 60 minutes at room temperature, protected from light.

Signal Measurement:

Measure the chemiluminescent signal using a plate reader.

Data Analysis:

Plot the relative light units (RLU) against the logarithm of the modulator concentration.

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

GTPγS Binding Assay
This functional assay measures the activation of G proteins by quantifying the binding of a non-

hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
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Prepare cell membranes
expressing GPR120

Set up reaction in a 96-well plate:
Membranes, GDP, Modulator

Prepare assay buffer and reagents

Pre-incubate for 15-30 minutes

Initiate reaction by adding [³⁵S]GTPγS

Incubate for 60 minutes at 30°C

Terminate reaction by rapid filtration

Wash filters

Quantify bound [³⁵S]GTPγS
using a scintillation counter

Data Analysis:
Calculate EC50 and Emax
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GTPγS Binding Assay Workflow
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Materials:

Cell membranes from cells overexpressing GPR120

[³⁵S]GTPγS

Unlabeled GTPγS

GDP

GPR120 modulator

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4

96-well filter plates (e.g., GF/B)

Scintillation cocktail

Microplate scintillation counter

Protocol:

Membrane and Reagent Preparation:

Thaw the GPR120-expressing cell membranes on ice and resuspend in assay buffer to a

final concentration of 5-20 µg of protein per well.[9]

Prepare stock solutions of the GPR120 modulator, GDP, and unlabeled GTPγS.

Assay Setup:

In a 96-well plate, add the following in order:

50 µL of Assay Buffer

10 µL of GDP to a final concentration of 10-100 µM[9]

20 µL of varying concentrations of the GPR120 modulator for the dose-response curve.
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For total binding wells, add 20 µL of vehicle.

For non-specific binding wells, add 20 µL of unlabeled GTPγS to a final concentration of

10 µM.[9]

20 µL of the membrane suspension.

Pre-incubation:

Pre-incubate the plate at 30°C for 15-30 minutes.

Initiation and Incubation:

Initiate the reaction by adding 10 µL of [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.

Incubate the plate at 30°C for 60 minutes with gentle shaking.[9]

Termination and Filtration:

Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester.

Wash the filters three times with 200 µL of ice-cold wash buffer.[9]

Quantification:

Dry the filter plate completely.

Add scintillation cocktail to each well and count the radioactivity in a microplate scintillation

counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the specific binding against the logarithm of the modulator concentration.

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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